2,5-Diphenyl-3-propoxyfuran
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Overview
Description
2,5-Diphenyl-3-propoxyfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with two phenyl groups and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyl-3-propoxyfuran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene and 2,5-dibromofuran.
Suzuki-Miyaura Coupling: The phenyl groups are introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of phenylboronic acid with 2,5-dibromofuran in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diphenyl-3-propoxyfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone derivatives.
Reduction: The phenyl groups can be reduced to form cyclohexyl derivatives.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions using alkyl halides and bases such as sodium hydride.
Major Products:
Oxidation: Formation of 2,5-diphenyl-3,4-diketofuran.
Reduction: Formation of 2,5-dicyclohexyl-3-propoxyfuran.
Substitution: Formation of various 2,5-diphenyl-3-alkoxyfurans.
Scientific Research Applications
2,5-Diphenyl-3-propoxyfuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-3-propoxyfuran involves its interaction with specific molecular targets:
Molecular Targets: It has been shown to inhibit the p53-MDM2 interaction, a crucial protein-protein interaction involved in cancer progression.
Pathways Involved: By inhibiting the p53-MDM2 interaction, this compound can restore the tumor-suppressing activity of p53, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
2,5-Diphenylfuran: Lacks the propoxy group, making it less versatile in chemical modifications.
2,5-Diphenyl-1,3-oxazoline: Contains an oxazoline ring instead of a furan ring, leading to different chemical reactivity and biological activity.
2,5-Diphenyl-3,4-dimethyl dicarboxylate: A derivative with carboxylate groups, used as an MDM2 inhibitor in cancer research.
Uniqueness: 2,5-Diphenyl-3-propoxyfuran stands out due to its unique combination of phenyl and propoxy groups, which confer distinct chemical and biological properties. Its ability to inhibit the p53-MDM2 interaction makes it a promising candidate for anticancer drug development .
Properties
CAS No. |
96324-34-4 |
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Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2,5-diphenyl-3-propoxyfuran |
InChI |
InChI=1S/C19H18O2/c1-2-13-20-18-14-17(15-9-5-3-6-10-15)21-19(18)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3 |
InChI Key |
JAJLQJFUWLTRHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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